ethyl 2-[3,7-dimethyl-8-(morpholin-4-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate
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Overview
Description
Ethyl 2-[3,7-dimethyl-8-(morpholin-4-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a morpholine ring and a purine base. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[3,7-dimethyl-8-(morpholin-4-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate typically involves multiple steps. One common method includes the following steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions starting from simple precursors like formamide and glycine.
Introduction of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the purine base is replaced by the morpholine moiety.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3,7-dimethyl-8-(morpholin-4-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace functional groups on the purine base or the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 2-[3,7-dimethyl-8-(morpholin-4-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 2-[3,7-dimethyl-8-(morpholin-4-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act by inhibiting selective norepinephrine reuptake, which can affect neurotransmitter levels in the brain .
Comparison with Similar Compounds
Ethyl 2-[3,7-dimethyl-8-(morpholin-4-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate can be compared with other purine derivatives and morpholine-containing compounds:
Similar Compounds: Examples include methyl 2-(morpholin-2-yl)acetate and 2-[(2-(morpholin-4-yl)ethyl)amino]pyridine-3-carbonitrile.
Uniqueness: The unique combination of a purine base with a morpholine ring and an ethyl ester group distinguishes it from other compounds. This unique structure contributes to its specific chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-(3,7-dimethyl-8-morpholin-4-yl-2,6-dioxopurin-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O5/c1-4-25-10(21)9-20-13(22)11-12(18(3)15(20)23)16-14(17(11)2)19-5-7-24-8-6-19/h4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXHBBVOBKJURCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C2=C(N=C(N2C)N3CCOCC3)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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